Tungsten

Overview

Description

Tungsten, also known as Wolfram, is a grayish-white lustrous metal . It is a solid at room temperature and has the highest melting point and lowest vapor pressure of all metals . Tungsten is used in products such as x-ray tubes, light bulbs, high-speed tools, welding electrodes, turbine blades, golf clubs, darts, fishing weights, gyroscope wheels, phonograph needles, bullets, and armor penetrators .

Synthesis Analysis

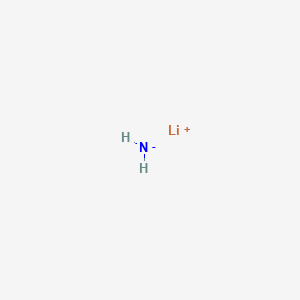

Tungsten is synthesized from its concentrates and secondary sources as high-purity ammonium para tungstate (APT). The synthesis involves multiple process steps and generates a large amount of process wastewater . In a study, researchers synthesized a visible light-responsive tungsten trioxide (WO3) photocatalyst using ammonium paratungstate as a tungsten precursor .

Molecular Structure Analysis

Natural tungsten is a mixture of five stable isotopes: tungsten-180, tungsten-182, tungsten-183, tungsten-184, and tungsten-186 . Tungsten crystals are isometric and, by X-ray analysis, are seen to be body-centered cubic .

Chemical Reactions Analysis

Tungsten does not react with most acids, under normal conditions . It does not react with air under normal conditions. If heated or brought to burn, tungsten will react with oxygen . Tungsten reacts with halogens, forming the corresponding tungsten halides .

Physical And Chemical Properties Analysis

Tungsten has the highest melting point and lowest vapor pressure of all metals, and at temperatures over 1650°C has the highest tensile strength . It has excellent corrosion resistance and is attacked only slightly by most mineral acids .

Scientific Research Applications

Inorganic Compounds

Tungsten forms several inorganic compounds which have a wide range of applications. These include tungsten halides and oxyhalides, tungsten oxides, Magnéli phases and tungsten bronzes, iso- and heteropolyoxotungstates . These compounds have diverse applications in various fields of science and technology .

Non-Sag Tungsten Wire

Non-sag tungsten wire is a specific type of tungsten wire that has been doped with small amounts of potassium, silicon, and aluminum. This wire is used in incandescent light bulbs, x-ray tubes, and other applications where high temperatures are encountered .

Tungsten Carbide

Tungsten carbide is an extremely hard compound that is used in the manufacture of cutting tools, abrasives, and other applications where resistance to wear is important . It is also used in the production of hardmetals for machining .

Fusion Reactor Technology

Tungsten’s ability to withstand high temperatures and conduct heat efficiently makes it a promising material for use in fusion reactors . Researchers are exploring the potential of tungsten to improve fusion reactor technology .

Aerospace Applications

Tungsten and its alloys are used in many aerospace applications due to their ability to withstand rapid heat loading. These applications include rocket engine nozzles, heat shields, and turbine blade coatings .

Photoelectricity and Catalytic Energy

Tungsten materials, specifically tungsten oxide (WO3), are used in the field of photoelectricity and catalytic energy . They are used in the creation of smart materials, including electrochromic functional materials .

Mechanism of Action

Target of Action

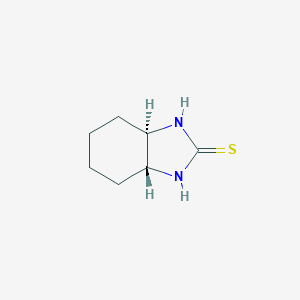

Tungsten, a unique transition metal, is known to interact with various biological targets. It has been found to interfere with the absorption of molybdenum and increase its excretion in urine . In molybdenum-dependent enzymes, tungsten can displace molybdenum, leading to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Mode of Action

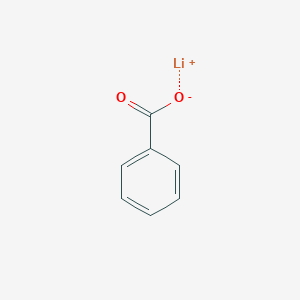

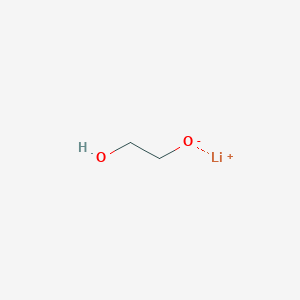

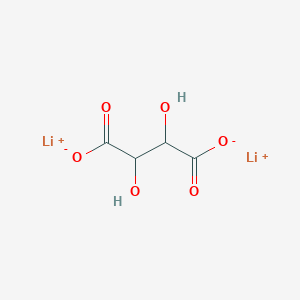

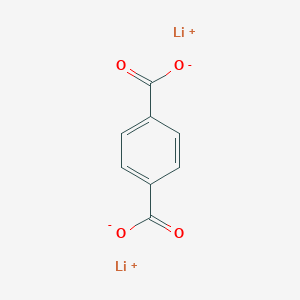

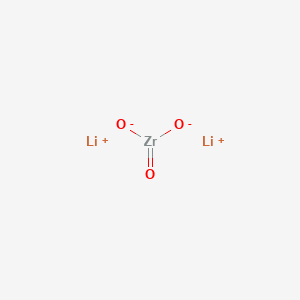

Tungsten’s mode of action is complex and multifaceted. It has been found to induce direct DNA damage and reactive oxygen species (ROS) production . There is also evidence that tungsten can modulate the epigenome . In addition, tungsten has been found to be incorporated as amorphous LixWyOz phases concentrated in all the grain boundaries between the primary particles of LiNiO2 (LNO) and on the surface of the secondary particles .

Biochemical Pathways

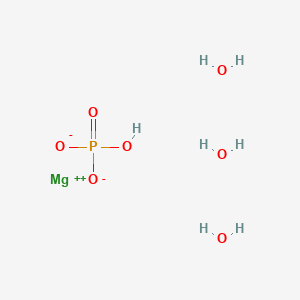

Tungsten affects several phosphate-dependent biochemical pathways. It has been found to disrupt cellular phosphorylation and dephosphorylation reactions, resulting in negative effects on cellular functions . Tungsten has been associated with changes in ATP levels, regulation of enzyme activity, and intracellular secondary messengers . It’s also known to affect the sulfur and xanthine metabolism, leading to high xanthine and low cystine and uric acid concentrations in plasma and urine .

Pharmacokinetics

It has been found that tungsten exposure results in a rapid deposition within the bone following 1 week, and tungsten continues to accumulate thereafter albeit at a decreased rate

Result of Action

The molecular and cellular effects of tungsten’s action are diverse. It has been found to cause DNA strand breaks and a moderate inhibition of the human DNA topoisomerase II activity . Tungsten has also been associated with epithelial damage, bioaccumulation, and trophic mobility . Moreover, tungsten has been found to greatly improve the capacity retention of Ni-rich layered oxide cathode materials in lithium-ion batteries .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of tungsten. Tungsten particulate in the air can be generated through weathering or emission from industrial and mining sites containing tungsten . Furthermore, tungsten has been identified as an emerging environmental toxicant, with increased exposure due to its use in various industrial goods . The toxicity of tungsten can be augmented by other stimulants, stressors, and toxicants, particularly tungsten-cobalt mixtures .

Future Directions

properties

IUPAC Name |

tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKWXMTUELFFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

W | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052481, DTXSID601318076 | |

| Record name | Tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten(6+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dull gray powder or hard, brittle, steel-gray to white metal. Difficult to melt. Mp: 3410 °C; bp; 5900 °C. Density: 19.3 g/cm3. Used in alloys, light bulb filaments, and cutting tools. Tungsten Dust (for example, from grinding) may present a moderate fire hazard if allowed to accumulate and exposed to an ignition source., Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Hard, brittle, steel-gray to tin-white solid; [NIOSH], GREY-TO-WHITE POWDER., Hard, brittle, steel-gray to tin-white solid., Physical properties vary depending upon the specific soluble tungsten compound. | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TUNGSTEN (powder) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN, METAL & INSOLUBLE COMPOUNDS (as W) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/524 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TUNGSTEN, SOLUBLE COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/525 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0645.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

10701 °F at 760 mmHg (NIOSH, 2023), 5900 °C @ 760 mm Hg, 5900 °C, 10,701 °F | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TUNGSTEN (powder) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN, METAL & INSOLUBLE COMPOUNDS (as W) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/524 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0645.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Sol in mixture of nitric acid and hydrofluoric acid, Solubility in water: none, Insoluble | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TUNGSTEN (powder) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0645.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

19.3 (NIOSH, 2023) - Denser than water; will sink, 18.7-19.3 @ 20 °C/4 °C; depends on extent of working., 19.3 g/cm³, 19.3 | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TUNGSTEN (powder) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN, METAL & INSOLUBLE COMPOUNDS (as W) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/524 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0645.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 1.97X10-7 mm Hg @ 2,327 °C, 0 mmHg (approx), depends upon the specific compound | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TUNGSTEN, METAL & INSOLUBLE COMPOUNDS (as W) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/524 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TUNGSTEN, SOLUBLE COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/525 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0645.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Product Name |

Tungsten | |

Color/Form |

Steel-gray to tin-white metal; body centered cubic structure, CRYSTALLINE FORM GRAY-BLACK, CUBIC, Hard, brittle, steel-gray to tin-white solid. | |

CAS RN |

7440-33-7, 22541-27-1, 22541-98-6 | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten, ion(W6 ) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten, ion(W4 ) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten(6+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9306CXO6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TUNGSTEN, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TUNGSTEN (powder) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN, METAL & INSOLUBLE COMPOUNDS (as W) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/524 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TUNGSTEN, SOLUBLE COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/525 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YO6D7B58.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

6170 °F (NIOSH, 2023), 3410 °C, 6170 °F | |

| Record name | TUNGSTEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TUNGSTEN, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TUNGSTEN (powder) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1404 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TUNGSTEN, METAL & INSOLUBLE COMPOUNDS (as W) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/524 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tungsten | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0645.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What makes tungsten a critical metal?

A1: Tungsten is considered a critical metal due to a combination of factors: its unique properties, significant economic importance, and limited global supply sources. []

Q2: What are the primary applications of tungsten?

A2: Tungsten is used in a variety of industries and applications requiring materials with exceptional hardness, high density, high wear resistance, and the ability to withstand high temperatures. These include mining, construction, energy generation, electronics, aerospace, and defense sectors. []

Q3: What are the primary sources of tungsten?

A3: The two main sources of tungsten are the minerals wolframite and scheelite. These are the only tungsten-containing minerals with current economic significance. []

Q4: Can tungsten be recycled?

A4: Yes, tungsten metal scrap represents the primary secondary source for this metal. [] Additionally, research suggests that reprocessing tungsten tailings using techniques like enhanced gravity separation, wet high-intensity magnetic separation, flotation, and bioleaching may offer a viable future source. []

Q5: What is the significance of tungsten’s thermionic properties in energy conversion?

A5: Tungsten’s high melting point and low work function make it suitable for thermionic energy converters. Specifically, it's used in Thermionic Heat Pipe Modules (THPMs), where a cylindrical tungsten emitter, often fabricated through Chemical Vapor Deposition (CVD), surrounds a central collector. The work function of these mandrel-side deposited tungsten surfaces is crucial for efficient energy conversion and is an active area of research. []

Q6: How can the microstructure of tungsten be refined for improved performance?

A6: Severe Plastic Deformation (SPD) at low homologous temperatures (below 0.3 Tm for recovery and 0.5 Tm for recrystallization) can effectively refine the microstructure of tungsten and its alloys. This process, achieving effective strains (evM) of more than 6-8, leads to a fine microstructure with homogeneously distributed structural elements, enhancing material properties for demanding applications like plasma-facing components. []

Q7: How does the addition of tungsten nanoparticles affect the properties of Co-based alloys in brazing?

A7: Incorporating tungsten nanoparticles into a Co-based alloy during brazing with Nicrobraz 210 filler metal significantly refines the microstructure of the brazed joint. This refinement, observed through optical microscopy and SEM, results in a more uniform distribution of phases, potentially improving the joint's mechanical properties. []

Q8: How does cerium doping affect the production of tungsten powder?

A9: Cerium doping plays a crucial role in controlling the size and morphology of tungsten powders produced via hydrogen reduction. The presence of cerium compounds like Ce2(WO4)3 and Ce2W2O9 during the reduction process promotes the formation of finer and more uniform tungsten particles. Ce2(WO4)3 acts as a nucleus for tungsten particle formation, while Ce2W2O9 hinders excessive particle growth. []

Q9: What is the role of texture in nickel-tungsten alloy base bands for superconducting applications?

A10: Strong cube texture in nickel-tungsten alloy base bands is crucial for high-temperature coated superconductor applications. This texture, achieved through controlled processing techniques like vacuum induction melting, hot forging, and recrystallization annealing, enhances the performance characteristics of the base bands, including their superconducting properties. []

Q10: What are the effects of plasma impurities on deuterium retention in tungsten?

A11: Plasma impurities significantly influence deuterium retention in tungsten, a crucial factor for fusion reactor applications. Helium, for instance, reduces deuterium retention by creating a porous near-surface layer that facilitates deuterium release. In contrast, nitrogen enhances retention by acting as a desorption barrier. The impact of impurities like argon depends on the incident ion energy and its ability to sputter the near-surface layer. []

Q11: How does tungsten behave under the combined stress of steady-state and transient plasma loads?

A12: Exposing tungsten surfaces to a combination of steady-state and pulsed plasma loads leads to complex damage mechanisms. While steady-state hydrogen plasma induces changes in the tungsten's microstructure and stress state, pulsed plasma loads, even below the melting point, can exacerbate these effects, leading to significant material degradation. Understanding these interactions is crucial for developing durable plasma-facing materials. []

Q12: How does tungsten oxide contribute to solar cell technology?

A13: Tungsten oxide (WO3) thin films, especially when modified with titania, show promise in solar cell applications. The incorporation of titania into the WO3 matrix, achieved through techniques like pulsed laser deposition, leads to a phenomenon known as bandgap renormalization. This effectively reduces the bandgap of the material, enhancing its ability to absorb a wider spectrum of sunlight and improve solar cell efficiency. []

Q13: What are the unique properties of tungsten oxide nanorods?

A14: Tungsten oxide nanorods exhibit fascinating properties, including solubility in various solvents and the ability to self-assemble into hierarchical structures upon solvent evaporation. These structures vary depending on the solvent used, offering potential for tailored material design. Additionally, the Marangoni effect, driven by surface tension differences in solvent mixtures, further influences the organization of these nanorods, opening avenues for controlled assembly. Their unique properties make them promising for applications in electrochromic devices and organic light-emitting diodes (OLEDs). []

Q14: How do tungsten oxides enhance the performance of platinum-based electrocatalysts?

A15: Tungsten oxides, especially non-stoichiometric forms like W(VI,V) oxides, act as active supports for platinum electrocatalysts, significantly boosting their performance. The synergistic interaction between platinum microcenters dispersed within a tungsten oxide matrix enhances the catalytic reduction of oxygen, crucial for fuel cell applications. Furthermore, the tungsten oxide itself contributes to the system's bifunctionality by promoting the reduction of hydrogen peroxide, a key intermediate in oxygen reduction reactions. This dual-action mechanism significantly enhances the overall efficiency of electrocatalytic processes. []

Q15: What are the environmental concerns associated with tungsten?

A16: While tungsten itself is not considered highly toxic, tungsten tailings and industrial residues pose environmental risks. These waste products may contain other toxic elements and require careful management and reprocessing to minimize their impact on human health and the environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.